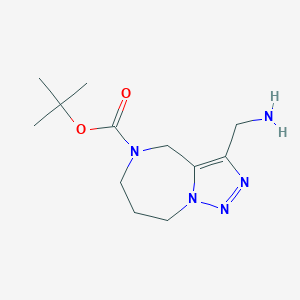![molecular formula C9H7ClN2O B1375817 1-(6-氯-1H-吡咯并[3,2-c]吡啶-3-基)乙酮 CAS No. 1260381-71-2](/img/structure/B1375817.png)
1-(6-氯-1H-吡咯并[3,2-c]吡啶-3-基)乙酮
描述
Molecular Structure Analysis
The molecular weight of “1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is 152.58 . The InChI code is 1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H .Chemical Reactions Analysis
While specific chemical reactions involving “1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” are not available, pyrrolopyridine derivatives have been used in various scientific research applications. For instance, they have been used as catalysts, intermediates in the synthesis of other compounds, and to form coordination complexes.Physical and Chemical Properties Analysis
“1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a solid at room temperature . It is soluble in organic solvents such as acetone and ethanol. The compound has a molecular weight of 152.58 .科学研究应用
生物活性分子合成
3-乙酰基-6-氯-5-氮杂吲哚的核心结构是合成生物活性分子的前体,特别是在药物化学领域。 氮杂吲哚部分是具有潜在治疗作用的化合物中常见的特征 . 研究人员利用这种支架来创造能够与生物靶标相互作用的新型化合物,从而开发出新的药物。
癌症治疗中的激酶抑制
氮杂吲哚,包括 3-乙酰基-6-氯-5-氮杂吲哚,已被确定为激酶抑制中的特权结构,这是癌症治疗中的关键机制 . 激酶抑制剂破坏癌细胞用来生长和分裂的信号通路,使这种化合物成为肿瘤学药物设计中的宝贵资产。
抗菌和抗真菌应用
3-乙酰基-6-氯-5-氮杂吲哚的结构类似物表现出抗菌和抗真菌特性。 这些化合物可以设计为靶向特定病原体,为开发具有独特作用机制的新型抗生素和抗真菌药物提供途径 .
心血管疾病管理
3-乙酰基-6-氯-5-氮杂吲哚衍生物的生化特性使其成为管理心血管疾病的候选药物。 它们可能调节血糖水平并解决高脂血症和高血压等疾病 .
镇痛应用
对 3-乙酰基-6-氯-5-氮杂吲哚结构的修饰已产生具有显着镇痛特性的化合物。 这些可能会导致开发新的疼痛管理药物,为目前的止痛药提供替代方案 .
安全和危害
The compound is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用机制
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that related compounds act by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of blood glucose levels, suggesting potential applications in the treatment of disorders such as hyperglycemia and type 1 diabetes .
Pharmacokinetics
A compound with a similar structure, 6- (fluoro-18f)-3- (1h-pyrrolo [2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been reported to exhibit suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Related compounds have been associated with the inhibition of cell proliferation and induction of apoptosis .
生化分析
Biochemical Properties
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The interaction with FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to inhibition of its activity. This inhibition can result in the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell growth and survival .
Cellular Effects
The effects of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer cells, 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone inhibits the FGFR signaling pathway, leading to reduced cell migration and invasion . Additionally, this compound affects cell signaling pathways by modulating gene expression and altering cellular metabolism, ultimately impacting cell function and viability .
Molecular Mechanism
At the molecular level, 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone exerts its effects through several mechanisms. The primary mechanism involves binding to the tyrosine kinase domain of FGFRs, leading to inhibition of receptor autophosphorylation and subsequent downstream signaling . This binding interaction disrupts the normal function of FGFRs, resulting in the inhibition of cell proliferation and induction of apoptosis. Additionally, 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone remains stable under specific conditions, allowing for sustained inhibition of FGFR activity and prolonged effects on cell proliferation and apoptosis . Degradation of the compound over time can lead to reduced efficacy and changes in cellular responses.
Dosage Effects in Animal Models
The effects of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of the compound, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. Additionally, the distribution of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone plays a crucial role in its activity and function. This compound has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and exert its effects . Post-translational modifications and targeting signals may also direct 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone to specific organelles, influencing its activity and function within the cell .
属性
IUPAC Name |
1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCGNHFTCROBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856982 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-71-2 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)
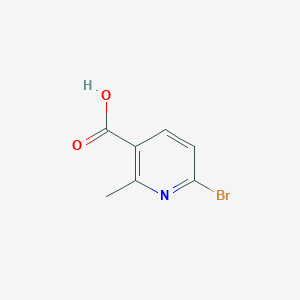
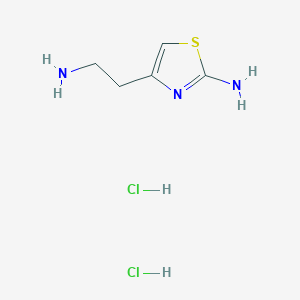
![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)
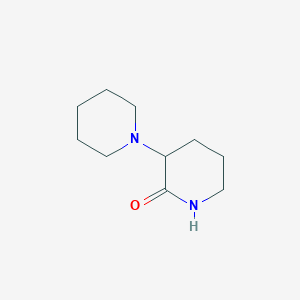
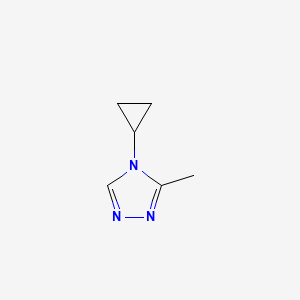
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)

![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
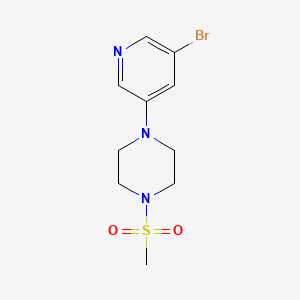
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
